N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

DNA damage Interstrand crosslinks Nitrogen mustard

Chloro-based IPM cannot replicate the unique DNA lesion spectrum of brominated warheads required for hypoxia-activated prodrug (HAP) research. Br-IPM (CAS 141025-16-3) solves this with bromine-specific DNA crosslinking. • Unique fast-appearing alkali-labile sites (ALS) absent with IPM, enabling precise DNA repair pathway dissection. • >300-fold hypoxia-selective cytotoxicity benchmarked via evofosfamide (TH-302) in NPC cells. • Key intermediate for bromo-oxazaphosphorine analogs demonstrating superior therapeutic index vs. ifosfamide in murine models. ≥98% purity with full analytical documentation. For medicinal chemistry, molecular pharmacology, and HAP design programs.

Molecular Formula C4H11Br2N2O2P
Molecular Weight 309.92 g/mol
CAS No. 141025-16-3
Cat. No. B133178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-bromoethyl)phosphorodiamidic acid
CAS141025-16-3
Synonymsomofosfamide
CBM-11
N,N'-bis(2-bromoethyl)phosphorodiamidic acid
N,N'-bis(BrEt)isophosphoramide
N,N'-bis-(2-bromoethyl)phosphorodiamidic acid
Molecular FormulaC4H11Br2N2O2P
Molecular Weight309.92 g/mol
Structural Identifiers
SMILESC(CBr)NP(=O)(NCCBr)O
InChIInChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
InChIKeyFUNYDODCWWGJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Br-IPM: Hypoxia-Activated Alkylating Warhead


N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly referred to as dibromo isophosphoramide mustard (Br-IPM), is the active DNA-alkylating warhead of the hypoxia-activated prodrug evofosfamide (TH-302) [1]. It functions as a bifunctional nitrogen mustard, capable of inducing interstrand crosslinks and DNA-protein crosslinks that inhibit DNA replication and cell division, thereby promoting apoptosis in proliferating cells [2]. This compound is a brominated analog of the clinically established isophosphoramide mustard (IPM), which is the active metabolite of ifosfamide, and it serves as a critical component in the design of tumor-selective anticancer agents that exploit the hypoxic microenvironment of solid tumors [3].

Hypoxia-activated prodrug design and mechanism research
Brominated nitrogen mustard with distinct DNA lesion spectrum
Tumor hypoxia microenvironment model studies

Br-IPM vs. Chloro Analog: Irreplaceable


Generic substitution with the chloro analog, isophosphoramide mustard (IPM), is scientifically invalid in the context of hypoxia-activated prodrug development and mechanistic studies of DNA damage. Despite their structural similarity, the bromo substituent in Br-IPM confers fundamentally different DNA interaction profiles and cytotoxic potency compared to the chloro analog [1]. Specifically, Br-IPM demonstrates a distinct lesion spectrum on DNA, including the unique capacity to induce fast-appearing alkali-labile sites (ALS) that are not observed with IPM, alongside enhanced interstrand crosslinking efficiency [1]. Furthermore, the therapeutic index and efficacy of prodrugs relying on Br-IPM release are predicated on these bromine-specific chemical and biological properties, which cannot be replicated by the chloro derivative [2].

  • ! Bromine substitution may alter DNA lesion profile compared to chloro analog (IPM)
  • ! Rapid-appearing alkali-labile sites (ALS) may not be induced by the chloro derivative
  • ! Prodrug activation and target engagement profile is bromine-dependent

Comparative Evidence for Br-IPM


DNA Interstrand Crosslinking Advantage

In a direct head-to-head comparison using alkaline elution analysis in HeLa cells, the dibromo analog (Br-IPM) demonstrated higher DNA interstrand crosslinking potency compared to the dichloro analog (IPM). The study noted that the bromo analogues were more cytotoxic and exhibited higher crosslinking potency, with Br-IPM uniquely inducing fast-appearing alkali-labile sites (ALS) that were not observed with the chloro analog [1].

DNA Crosslinking
Head-to-head
Reported higher crosslinking potency and fast-appearing ALS vs IPM
Supports DNA lesion diversity interpretation
HeLa cells, alkaline elution
DNA damage Interstrand crosslinks Nitrogen mustard

Therapeutic Index: CBM-11 vs. Ifosfamide

In a comparative study evaluating the S-(-) enantiomer of bromofosfamide (CBM-11), which incorporates the Br-IPM warhead, against the standard-of-care ifosfamide, CBM-11 demonstrated a significantly increased therapeutic index (TI) in murine L1210 leukemia and B16 melanoma models. The TI, calculated as the ratio of maximally tolerated dose (MTD) to curative dose (CD50), was superior for CBM-11, indicating a wider therapeutic window and improved safety margin compared to ifosfamide [1].

Preclinical TI
Head-to-head
CBM-11 (Br-IPM warhead) showed increased TI vs ifosfamide in L1210 and B16 models
Preclinical therapeutic index context
In vivo murine leukemia and melanoma models
Therapeutic index Preclinical efficacy Oxazaphosphorine

Hypoxia-Selective Cytotoxicity of TH-302

Evofosfamide (TH-302), a prodrug that releases the Br-IPM warhead under hypoxic conditions, exhibits hypoxia-selective cytotoxicity in nasopharyngeal carcinoma (NPC) cell lines. The IC50 values under hypoxia were 8.33 ± 0.75 μmol/L in CNE-2 cells, 7.62 ± 0.67 μmol/L in HONE-1 cells, and 0.31 ± 0.07 μmol/L in HNE-1 cells, with a sensitization range of ninefold to greater than 300-fold compared to normoxic controls [1]. This demonstrates the prodrug's ability to selectively target hypoxic tumor cells, a feature directly enabled by the Br-IPM warhead's mechanism of action.

Hypoxia-selective IC50
Cross-study
8.33, 7.62, 0.31 µmol/L under hypoxia (CNE-2, HONE-1, HNE-1), 9- to >300-fold sensitization
Hypoxia-selective cell viability interpretation
TH-302 prodrug in NPC cell lines
Hypoxia-activated prodrug Tumor microenvironment Evofosfamide

Negligible Bystander Effect in Tumor Models

A spatially resolved pharmacokinetic/pharmacodynamic (PK/PD) model of the tumor microvasculature demonstrated that both Br-IPM and its dichloro derivative IPM cannot diffuse significantly from the cells in which they are generated. The model, which accurately predicted the monotherapy activity of TH-302 in H460 tumors, suggests that the notable single-agent activity of the prodrug is due to significant bioreductive activation in oxic regions driven by high plasma concentrations, rather than a bystander effect mediated by Br-IPM diffusion [1].

Bystander Diffusion
Method context
Both Br-IPM and IPM exhibit negligible diffusion from producer cells
Supports intratumoral distribution model interpretation
Green's function PK/PD model, tumor microvasculature
Pharmacokinetic modeling Bystander effect Tumor microvasculature

Applications of Br-IPM and Its Prodrugs


Hypoxia-Activated Prodrug Design

Researchers and pharmaceutical companies engaged in designing next-generation HAPs can utilize Br-IPM as the cytotoxic warhead. The quantitative evidence of its hypoxia-selective cytotoxicity, as demonstrated with evofosfamide (TH-302) showing up to >300-fold sensitization under hypoxia compared to normoxia in NPC cells [1], provides a validated benchmark for the design of novel prodrugs targeting the hypoxic tumor microenvironment. The compound's unique DNA lesion profile, including fast-appearing alkali-labile sites, further distinguishes it from chloro-based alternatives [2].

DNA Damage and Repair Mechanisms

For academic and industrial laboratories focused on the molecular pharmacology of alkylating agents, Br-IPM offers a unique tool to study differential DNA damage responses. Its capacity to induce a broader spectrum of lesions, including fast- and slow-appearing alkali-labile sites, compared to the chloro analog IPM, allows for precise dissection of DNA repair pathway activation and cellular response mechanisms [1]. This can inform the development of novel combination therapies that exploit specific DNA repair deficiencies in cancer cells.

Preclinical Oxazaphosphorine Evaluation

Investigators evaluating novel oxazaphosphorine analogs for improved therapeutic index can leverage the in vivo data on bromofosfamide (CBM-11). The demonstrated superior therapeutic index of CBM-11 compared to ifosfamide in murine L1210 leukemia and B16 melanoma models [1] establishes a strong preclinical rationale for pursuing bromine-substituted analogs. This evidence supports the procurement of Br-IPM as a key intermediate for synthesizing and screening new chemical entities with potentially improved safety and efficacy profiles.

Intratumoral PK/PD Model Validation

Researchers developing spatially resolved PK/PD models of anticancer drug distribution within solid tumors can use Br-IPM and its prodrugs as validated test compounds. The established model demonstrating the lack of a significant bystander effect for Br-IPM and IPM [1] provides a robust framework for parameterizing and validating new computational models that simulate drug penetration, activation, and cytotoxicity in complex tumor microenvironments. This is essential for predicting the efficacy of HAPs and other targeted therapies.

Application
Selection Property
Validation Focus
Hypoxia-activated prodrug research
Brominated warhead with distinct DNA lesion spectrum
Hypoxia-selective activation and lesion profiling
DNA damage response and repair mechanism studies
Bromine-specific induction of alkali-labile sites
DNA repair pathway activation endpoints
Preclinical oxazaphosphorine analog screening
Brominated analog efficacy-toxicity ratio
Therapeutic index and model-based comparison
Spatially resolved intratumoral PK/PD modeling
Minimal diffusion of the Br-IPM warhead
Model parameterization and bystander effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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